molecular formula C32H52O3 B14744658 7-Oxolanost-8-en-3-yl acetate CAS No. 2115-48-2

7-Oxolanost-8-en-3-yl acetate

Cat. No.: B14744658
CAS No.: 2115-48-2
M. Wt: 484.8 g/mol
InChI Key: ZFHQSJSZZADTSC-UHFFFAOYSA-N
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Description

7-Oxolanost-8-en-3-yl acetate is a lanostane-type triterpenoid compound. Lanostane triterpenoids are a class of naturally occurring compounds found in various plants and fungi. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 7-Oxolanost-8-en-3-yl acetate typically involves the acetylation of lanostane derivatives. One common method is the auto-oxidation of lanost-8-en-3β-yl acetate, which leads to the formation of various derivatives, including this compound . The reaction conditions often involve the use of acetic anhydride and a catalyst to facilitate the acetylation process.

Chemical Reactions Analysis

7-Oxolanost-8-en-3-yl acetate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, the compound can be oxidized to form various derivatives, such as 15β-hydroxy-7-oxo-lanostan-3β-yl acetate . Reduction reactions involving zinc and acetic acid can yield different isomers and epimers of the compound . Common reagents used in these reactions include acetic anhydride, zinc dust, and acetyl chloride.

Scientific Research Applications

7-Oxolanost-8-en-3-yl acetate has been studied for its potential applications in various scientific fields. In chemistry, it is used as a precursor for the synthesis of other lanostane derivatives. In biology and medicine, lanostane triterpenoids, including this compound, have shown neurotrophic and immunomodulatory properties . These compounds are being investigated for their potential use in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s . Additionally, they have applications in the development of mycopharmaceuticals.

Mechanism of Action

The mechanism of action of 7-Oxolanost-8-en-3-yl acetate involves its interaction with various molecular targets and pathways. Lanostane triterpenoids have been shown to stimulate the expression of neurotrophic factors such as nerve growth factor and brain-derived neurotrophic factor . These factors play crucial roles in the central nervous system and are potential therapeutic targets for neurodegenerative diseases. The compound’s immunomodulatory effects are also mediated through its interaction with immune cells and signaling pathways.

Comparison with Similar Compounds

7-Oxolanost-8-en-3-yl acetate is similar to other lanostane triterpenoids, such as 15β-hydroxy-7-oxo-lanostan-3β-yl acetate and 1,7,11-trioxolanost-8-en-3β-yl acetate . These compounds share a common lanostane skeleton but differ in their functional groups and oxidation states. The unique structural features of this compound, such as the presence of an acetate group at the 3-position, contribute to its distinct biological activities and potential therapeutic applications.

Properties

CAS No.

2115-48-2

Molecular Formula

C32H52O3

Molecular Weight

484.8 g/mol

IUPAC Name

[4,4,10,13,14-pentamethyl-17-(6-methylheptan-2-yl)-7-oxo-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C32H52O3/c1-20(2)11-10-12-21(3)23-13-18-32(9)28-24(14-17-31(23,32)8)30(7)16-15-27(35-22(4)33)29(5,6)26(30)19-25(28)34/h20-21,23,26-27H,10-19H2,1-9H3

InChI Key

ZFHQSJSZZADTSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(C4(C)C)OC(=O)C)C)C)C

Origin of Product

United States

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